molecular formula C6H16Cl2N2O2 B554982 Methyl L-ornithine dihydrochloride CAS No. 40216-82-8

Methyl L-ornithine dihydrochloride

Cat. No. B554982
CAS RN: 40216-82-8
M. Wt: 219.11 g/mol
InChI Key: SNFZNVWAQDVFAK-XRIGFGBMSA-N
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Description

Methyl L-ornithine dihydrochloride is a chemical compound that has been identified as an inhibitor of nitric oxidase synthase in macrophages . It inhibits the generation of nitric oxide (NO) from arginine .


Synthesis Analysis

Methyl L-ornithine dihydrochloride can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular formula of Methyl L-ornithine dihydrochloride is C6H16Cl2N2O2 . The average mass is 219.109 Da and the monoisotopic mass is 218.058884 Da .


Physical And Chemical Properties Analysis

Methyl L-ornithine dihydrochloride is a white to off-white powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a boiling point of 300.9°C at 760 mmHg .

Scientific Research Applications

  • Inhibition of Ornithine Decarboxylase : Alpha-Methyl-ornithine hydrochloride, closely related to Methyl L-ornithine dihydrochloride, is not a substrate for ornithine decarboxylase, a key enzyme in polyamine biosynthesis. It competitively inhibits this enzyme in tissues such as rat prostate glands, mouse spleens inoculated with L1210 leukemic cells, and regenerating rat liver (Abdel-monem et al., 1975).

  • Antiproliferative Properties in Cultured Cells : DL-α-Methyl ornithine, another analog, shows antiproliferative properties in rat hepatoma and mouse leukemia cells cultured in vitro, suggesting its potential use in cancer therapy (Mamont et al., 1978).

  • Genotoxicity and Toxicity Studies : L-Ornithine monohydrochloride, a related compound, has been evaluated for genotoxicity and toxicity. It showed no evidence of genotoxicity in certain assays and established a no-observed-adverse-effect level in rats, indicating its relative safety (Ishida et al., 2013).

  • Stress and Sleep Quality Improvement : L-Ornithine supplementation was found to reduce serum cortisol levels and improve sleep quality in healthy workers, suggesting its potential as a supplement for stress relief and sleep improvement (Miyake et al., 2014).

  • Impact on Polyamine Biosynthesis Genes : The effects of ornithine enantiomers on the expression of polyamine biosynthesis genes in tobacco cell cultures have been studied, highlighting the influence of ornithine's stereochemistry on gene regulation (Gholami et al., 2018).

  • Enhancement of L-Ornithine Production in Bacteria : Genetic manipulation of Corynebacterium glutamicum for enhanced L-ornithine production has been researched, which is crucial for its industrial applications (Zhang et al., 2018).

Safety And Hazards

When handling Methyl L-ornithine dihydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The global Methyl L-ornithine dihydrochloride market is expected to reach a certain value by 2027, with a certain CAGR from 2020 to 2027 .

properties

IUPAC Name

methyl (2S)-2,5-diaminopentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFZNVWAQDVFAK-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193212
Record name Methyl L-ornithine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-ornithine dihydrochloride

CAS RN

40216-82-8
Record name Methyl L-ornithine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040216828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl L-ornithine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-ornithine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FA Litty, U Girreser, B Clement, D Schade - Synthesis, 2016 - thieme-connect.com
N ω -Methylated l-arginines such as asymmetric dimethyl-l-arginine (ADMA) and monomethyl-l-arginine (NMMA) are well-known endogenous modulators of the nitric oxide (NO) …
Number of citations: 1 www.thieme-connect.com
Y Kataoka, GP Kenny, T Nishiyasu… - Journal of …, 2022 - ingentaconnect.com
Transient receptor potential ankyrin 1 (TRPA1) channel activation induces cutaneous vasodilation in humans in vivo. However, the mechanisms underlying this response remains …
Number of citations: 1 www.ingentaconnect.com
S Bátkai, Z Járai, JA Wagner, SK Goparaju, KÁ Varga… - Nature medicine, 2001 - nature.com
Advanced cirrhosis is associated with generalized vasodilation of unknown origin, which contributes to mortality. Cirrhotic patients are endotoxemic, and activation of vascular …
Number of citations: 449 www.nature.com

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